N-メチル-3,3-ジフェニルプロピルアミン

概要

説明

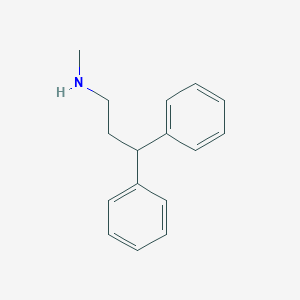

N-メチル-3,3-ジフェニルプロパン-1-アミン: は、分子式C16H19N を持つ有機化合物です。 無色透明から淡黄色の液体で、分子量は225.33 g/molです 。 この化合物は、医薬品を含むさまざまな有機化合物の合成における中間体として使用されます 。

科学的研究の応用

Pharmaceutical Synthesis

1.1 Antihypertensive Agents

N-Methyl-3,3-diphenylpropylamine is notably utilized in the synthesis of lercanidipine , a third-generation dihydropyridine calcium ion antagonist used to treat hypertension. The compound serves as a critical precursor in the production of lercanidipine, which is characterized by its selective action on blood vessels and minimal side effects. This specificity contributes to its efficacy in managing high blood pressure while also providing protective effects against atherosclerosis.

1.2 Neuroprotective Compounds

This compound has been explored for its potential in developing serotonin-norepinephrine reuptake inhibitors (SNRIs) and NMDA antagonists, which are crucial in treating various neurological disorders. The synthesis processes involving N-Methyl-3,3-diphenylpropylamine have shown promise in enhancing neuroprotective properties.

Synthesis Methodologies

The synthesis of N-Methyl-3,3-diphenylpropylamine can be achieved through several methods:

- Friedel-Crafts Alkylation : This method involves using cinnamonitrile and benzene as raw materials to produce 3,3-diphenylpropionitrile, which is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. Subsequent reactions with aldehydes lead to the formation of Schiff bases followed by methylation to obtain the final product .

- Improved Synthesis Processes : Recent advancements have introduced methods that avoid hazardous reagents like thionyl chloride and reduce solvent usage, enhancing overall yield by 10-15% compared to traditional methods. These processes simplify operations and lower production costs while maintaining safety standards .

N-Methyl-3,3-diphenylpropylamine exhibits significant biological activity:

- Central Nervous System Effects : The compound acts as a potent stimulant within the central nervous system, making it relevant for research into mood disorders and other CNS-related conditions .

- Cardiovascular Applications : Beyond antihypertensive uses, compounds derived from N-Methyl-3,3-diphenylpropylamine are being studied for their cardiovascular benefits due to their ability to selectively target vascular tissues .

Analytical Techniques

The separation and analysis of N-Methyl-3,3-diphenylpropylamine can be performed using high-performance liquid chromatography (HPLC). This technique allows for the efficient isolation of impurities and is suitable for pharmacokinetic studies. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

Case Study 1: Synthesis of Lercanidipine

A study demonstrated the successful synthesis of lercanidipine using N-Methyl-3,3-diphenylpropylamine as an intermediate. The resulting drug showed a prolonged action time and high selectivity for blood vessels, confirming the compound's utility in antihypertensive therapy.

Case Study 2: Neuroprotective Applications

Research into SNRIs utilizing derivatives of N-Methyl-3,3-diphenylpropylamine indicated enhanced neuroprotective effects in preclinical models. This highlights the compound's potential in treating depression and anxiety disorders through modulation of neurotransmitter systems.

作用機序

N-メチル-3,3-ジフェニルプロパン-1-アミンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。 特定の標的によって、アゴニストまたはアンタゴニストとして作用することで、生化学的経路を調節できます 。 化合物の効果は、タンパク質の活性部位への結合を介して媒介され、その活性と機能を変化させます 。

類似化合物の比較

類似化合物:

- N-メチル-3,3-ジフェニルプロピルアミン

- 3,3-ジフェニルプロピルアミン

- N-メチル-3-フェニルプロパン-1-アミン

独自性: N-メチル-3,3-ジフェニルプロパン-1-アミンは、その特定の構造により独特の化学的および生物学的特性を付与されるため、独自性があります。 さまざまな医薬品や特殊化学品の合成における中間体として機能する能力は、他の類似化合物とは異なります 。

準備方法

合成経路と反応条件: N-メチル-3,3-ジフェニルプロパン-1-アミンの調製には、いくつかの段階が含まれます。

フリーデル・クラフツアルキル化: 桂皮ニトリルとベンゼンを原料とし、フリーデル・クラフツアルキル化により3,3-ジフェニルプロピオニトリルを調製します.

触媒的加水素化: 3,3-ジフェニルプロピオニトリルは次に、触媒的加水素化により3,3-ジフェニルプロピルアミンに変換されます.

シッフ塩基形成: 3,3-ジフェニルプロピルアミンは、アルデヒドと反応してシッフ塩基を形成します.

メチル化: シッフ塩基はメチル化を受けて、メチル四級アンモニウム塩を形成します.

加水分解: 最後に、メチル四級アンモニウム塩を加水分解して、N-メチル-3,3-ジフェニルプロパン-1-アミンが得られます.

工業的製造方法: N-メチル-3,3-ジフェニルプロパン-1-アミンの工業的製造は、同様の手順に従いますが、チオニルクロリドやボロハイドライドなどの危険な試薬の使用を回避するように最適化されており、これらは機器の腐食や環境汚染の原因となる可能性があります 。 この方法により、全体的な収率が向上し、製造コストが削減されます 。

化学反応の分析

反応の種類: N-メチル-3,3-ジフェニルプロパン-1-アミンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応する酸化物を形成するために酸化されます。

還元: 第二級アミンを形成するために還元されます。

置換: 求核置換反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化物やアルコキシドなどの求核剤が一般的に使用されます。

主要な生成物:

酸化: 酸化物やケトンを生成します。

還元: 第二級アミンを生成します。

置換: 置換アミンやその他の誘導体を生成します。

科学研究への応用

N-メチル-3,3-ジフェニルプロパン-1-アミンは、さまざまな科学研究に応用されています。

化学: 複雑な有機分子の合成における中間体として役立ちます.

生物学: 生化学的経路や酵素相互作用の研究に使用されます。

医学: 神経保護剤やNMDA拮抗剤を含む医薬品の合成における前駆体です.

産業: 特殊化学品や材料の製造に使用されます.

類似化合物との比較

Uniqueness: N-methyl-3,3-diphenylpropan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals sets it apart from other similar compounds .

生物活性

N-Methyl-3,3-diphenylpropylamine (NMDP) is a compound of significant interest in pharmaceutical chemistry, primarily due to its role as an intermediate in the synthesis of various therapeutic agents. This article discusses the biological activity of NMDP, including its pharmacological applications, synthesis methods, and relevant case studies.

NMDP has the molecular formula and a molecular weight of 225.33 g/mol. The compound features a three-carbon propyl chain attached to a nitrogen atom, which is further bonded to a methyl group and two phenyl rings. The synthesis of NMDP typically involves several key reactions:

- Friedel-Crafts Alkylation : Using cinnamyl nitrile and benzene to produce 3,3-diphenylpropionitrile.

- Catalytic Hydrogenation : Converting 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine.

- Methylation : Reacting with an aldehyde to prepare a Schiff base, followed by methylation to obtain NMDP .

The preparation methods are designed to minimize environmental impact and reduce production costs by avoiding hazardous reagents like thionyl chloride .

Pharmacological Applications

NMDP exhibits notable biological activity primarily through its role as an intermediate in the synthesis of various pharmaceuticals:

- Lercanidipine : A third-generation dihydropyridine calcium ion antagonist used for hypertension treatment. NMDP is a key fragment in its synthesis, contributing to its selective action on blood vessels while minimizing side effects .

- SNRI-NMDA Antagonists : NMDP has been utilized in developing drugs that act on the central nervous system (CNS), particularly as neuroprotectants.

Biological Activity Overview

The biological activity of NMDP can be summarized as follows:

Case Studies

-

Lercanidipine Development :

- In clinical studies, lercanidipine demonstrated effective blood pressure reduction with minimal side effects compared to other antihypertensives. The incorporation of NMDP in its synthesis was crucial for achieving these pharmacological properties.

- Neuroprotective Applications :

特性

IUPAC Name |

N-methyl-3,3-diphenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGHAUFMKCWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182350 | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-29-8 | |

| Record name | N-Methyl-γ-phenylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3,3-diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3,3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。